Tedalinab falls under the category of small molecular drugs, specifically designed to interact with the endocannabinoid system. Its classification includes being a cannabinoid receptor agonist, which positions it alongside other compounds targeting similar pathways for therapeutic applications in pain management .
The synthesis of (4R,7S)Tedalinab involves several intricate steps designed to ensure the correct stereochemistry and functional groups are incorporated into the final product.
These synthetic pathways are crucial for achieving high yields and maintaining the compound's desired stereochemistry .
The molecular formula of (4R,7S)Tedalinab is , with a molar mass of approximately 345.394 g/mol. The compound features a complex structure characterized by:
The three-dimensional structure can be represented in various formats, including SMILES notation and InChI identifiers, facilitating computational modeling and docking studies .
(4R,7S)Tedalinab undergoes several chemical reactions that are critical for its synthesis and functionality:
These reactions are optimized for yield and selectivity, ensuring that the final product exhibits the desired pharmacological properties .
The mechanism of action for (4R,7S)Tedalinab primarily involves its binding to the CB2 receptor. Upon binding:
This mechanism highlights its potential as a non-psychoactive alternative in pain management therapies .
Relevant data from studies indicate that these properties support its use in pharmaceutical formulations .
(4R,7S)Tedalinab has significant potential applications in:
Research continues into its efficacy across various models of pain and inflammation, underscoring its relevance in contemporary therapeutic strategies .
CAS No.:
CAS No.: 2134602-45-0
CAS No.: 84962-75-4
CAS No.:
CAS No.: 990-73-8